2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
The compound “2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide” is a chemical compound with the molecular formula C17H10ClFN2O2S21. It is provided to early discovery researchers as part of a collection of rare and unique chemicals2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H10ClFN2O2S21. However, without more specific information or analytical data, I can’t provide a detailed analysis of its molecular structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 392.851. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Anticancer Activity
Thiazolidinone derivatives have been synthesized and evaluated for their pro-apoptotic and anticancer activities. For example, derivatives synthesized from indapamide showed significant pro-apoptotic activity on melanoma cell lines, with certain compounds demonstrating growth inhibition and anticancer activity at specific concentrations. These compounds were also investigated as inhibitors of human carbonic anhydrase isoforms, indicating their potential in cancer therapy (Yılmaz et al., 2015).
Antimicrobial and Antibacterial Activity
Thiazolidinone and oxadiazole derivatives have been explored for their antimicrobial and antibacterial properties. Certain compounds have shown good antibacterial activity against strains like Staphylococcus aureus, as well as potent antioxidant activity. This suggests that thiazolidinone derivatives could be effective in developing new antimicrobial agents (Karanth et al., 2019).
Green Synthesis and Environmental Considerations
The green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides has been achieved using water as the reaction medium, adhering to green chemistry principles. This approach not only provides a nearly quantitative yield but also emphasizes the importance of environmentally friendly methods in chemical synthesis (Horishny & Matiychuk, 2020).
Safety And Hazards
Future Directions
As this compound is part of a collection of rare and unique chemicals provided to early discovery researchers2, it may be subject to further study and analysis in various fields of research.
Please note that this information is based on limited search results and may not be complete or up-to-date. For a comprehensive analysis, consultation with a chemical expert or further literature research is recommended.
properties
IUPAC Name |
2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN2O2S2/c18-13-4-2-1-3-12(13)15(22)20-21-16(23)14(25-17(21)24)9-10-5-7-11(19)8-6-10/h1-9H,(H,20,22)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDKXTRFTWRQIG-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
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